![molecular formula C21H20N2O6 B11655498 (5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)

(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

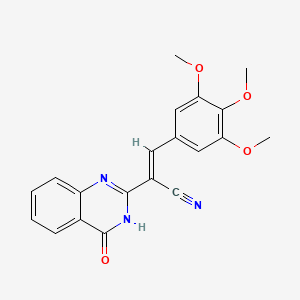

(5E)-1-(2,5-diéthoxyphényl)-5-[(2E)-3-(furan-2-yl)prop-2-én-1-ylidène]-2-hydroxypyrimidine-4,6(1H,5H)-dione est un composé organique complexe qui présente un noyau pyrimidine avec divers groupes fonctionnels attachés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (5E)-1-(2,5-diéthoxyphényl)-5-[(2E)-3-(furan-2-yl)prop-2-én-1-ylidène]-2-hydroxypyrimidine-4,6(1H,5H)-dione peut être réalisée par synthèse organique en plusieurs étapes. Une voie possible implique les étapes suivantes :

Formation du noyau pyrimidine : En partant d'un précurseur approprié comme l'acide barbiturique, le noyau pyrimidine peut être construit par des réactions de condensation.

Introduction du groupe diéthoxyphényle : Le groupe 2,5-diéthoxyphényle peut être introduit par substitution aromatique électrophile ou par une réaction de couplage.

Attachement de la partie furan-2-yl prop-2-én-1-ylidène : Cela peut être réalisé par une réaction de Wittig ou un processus d'oléfination similaire.

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse devra être optimisée en termes de rendement, de pureté et de rentabilité. Cela peut impliquer l'utilisation de réacteurs à flux continu, de techniques de purification avancées et le développement de systèmes catalytiques robustes.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle furanique et du groupe hydroxyle.

Réduction : Les réactions de réduction peuvent cibler les doubles liaisons et les groupes carbonyle.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents nitrants, agents sulfonants.

Principaux produits

Les principaux produits de ces réactions dépendront des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.

Applications de la recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes et voies de réaction.

Biologie

En recherche biologique, les dérivés de ce composé pourraient être étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou en tant que ligands pour des études de liaison aux récepteurs.

Médecine

En chimie médicinale, le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires, anticancéreuses ou antimicrobiennes.

Industrie

Dans le secteur industriel, ce composé pourrait trouver des applications dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action de (5E)-1-(2,5-diéthoxyphényl)-5-[(2E)-3-(furan-2-yl)prop-2-én-1-ylidène]-2-hydroxypyrimidine-4,6(1H,5H)-dione dépendrait de son application spécifique. Par exemple, s'il agit comme un inhibiteur enzymatique, il pourrait se lier au site actif de l'enzyme, bloquant l'accès du substrat. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.

Applications De Recherche Scientifique

Chemistry

In chemistry, (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism of action of (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but initial studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.

Comparaison Avec Des Composés Similaires

Composés similaires

- (5E)-1-(2,5-diméthoxyphényl)-5-[(2E)-3-(furan-2-yl)prop-2-én-1-ylidène]-2-hydroxypyrimidine-4,6(1H,5H)-dione

- (5E)-1-(2,5-dichlorophényl)-5-[(2E)-3-(furan-2-yl)prop-2-én-1-ylidène]-2-hydroxypyrimidine-4,6(1H,5H)-dione

Unicité

Ce qui distingue (5E)-1-(2,5-diéthoxyphényl)-5-[(2E)-3-(furan-2-yl)prop-2-én-1-ylidène]-2-hydroxypyrimidine-4,6(1H,5H)-dione, c'est la présence du groupe diéthoxyphényle, qui peut influencer ses propriétés électroniques et sa réactivité. Cela en fait un composé précieux pour l'étude des relations structure-activité.

Propriétés

Formule moléculaire |

C21H20N2O6 |

|---|---|

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

(5E)-1-(2,5-diethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H20N2O6/c1-3-27-15-10-11-18(28-4-2)17(13-15)23-20(25)16(19(24)22-21(23)26)9-5-7-14-8-6-12-29-14/h5-13H,3-4H2,1-2H3,(H,22,24,26)/b7-5+,16-9+ |

Clé InChI |

YJWOJYAFDKAOQV-ASWACWRWSA-N |

SMILES isomérique |

CCOC1=CC(=C(C=C1)OCC)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O |

SMILES canonique |

CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11655419.png)

![2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)

![Benzyl {[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11655436.png)

![2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline](/img/structure/B11655439.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11655451.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B11655458.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]hexanamide](/img/structure/B11655461.png)

![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11655475.png)

![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(3-nitrophenyl)hexanamide (non-preferred name)](/img/structure/B11655495.png)